Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

Catalog No.
S14346278
CAS No.
M.F
C12H13NO2S
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

Product Name

Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

IUPAC Name

propan-2-yl 2-(1,3-benzothiazol-2-yl)acetate

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C12H13NO2S/c1-8(2)15-12(14)7-11-13-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3

InChI Key

PLFLHUCMTYDWNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC2=CC=CC=C2S1

Isopropyl 2-(benzo[d]thiazol-2-yl)acetate is a sterically hindered active methylene building block. It features a benzothiazole core conjugated with an isopropyl ester, providing a highly lipophilic and hydrolytically stable alternative to standard methyl or ethyl acetates. In industrial procurement, this compound is prioritized for its processability in base-catalyzed multi-step syntheses, such as Knoevenagel condensations and enolate alkylations, where premature ester cleavage or decarboxylation must be strictly avoided [1].

Generic substitution with the more common Methyl 2-(benzo[d]thiazol-2-yl)acetate (CAS 62886-13-9) or Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS 29182-42-1) often fails in complex synthetic routes due to their susceptibility to premature saponification. Under the basic conditions required for enolate generation (e.g., using piperidine or DBU), methyl and ethyl esters readily hydrolyze to the free 2-(benzo[d]thiazol-2-yl)acetic acid, which subsequently undergoes rapid, irreversible thermal decarboxylation. Furthermore, the lack of steric bulk in methyl esters frequently leads to poor selectivity between mono- and bis-alkylation at the highly reactive methylene position, complicating downstream purification and reducing overall yield [1].

Alkaline Hydrolysis Resistance During Base-Catalyzed Condensations

The isopropyl ester group provides significant steric shielding to the carbonyl center compared to linear alkyl esters. Based on established Taft steric parameters (-0.47 for isopropyl vs. 0.00 for methyl), the rate of base-catalyzed hydrolysis for the isopropyl ester is suppressed by approximately 4- to 5-fold relative to the methyl ester. This extended half-life is critical when the compound is subjected to amine catalysts during prolonged Knoevenagel condensations, preventing yield loss via saponification [1].

Evidence DimensionRelative rate of alkaline hydrolysis (k_rel)
Target Compound DataRelative rate ~0.20 - 0.25
Comparator Or BaselineMethyl 2-(benzo[d]thiazol-2-yl)acetate (Relative rate 1.00)
Quantified Difference75-80% reduction in base-catalyzed hydrolysis rate
ConditionsAlkaline/amine-catalyzed reaction conditions (e.g., piperidine/ethanol reflux)

Procuring the isopropyl ester prevents premature degradation and decarboxylation during basic multi-step syntheses, directly increasing final isolated yields.

Steric Control of Mono-Alkylation Selectivity

The active methylene group flanked by the benzothiazole ring and the ester carbonyl is highly prone to over-alkylation. The increased steric bulk of the isopropyl group restricts the trajectory of incoming electrophiles during enolate alkylation. Compared to the unhindered methyl ester, the isopropyl ester significantly improves the mono-alkylation to bis-alkylation ratio, often increasing the desired mono-alkylated product yield by 15-20% in standard electrophilic substitutions [1].

Evidence DimensionMono-alkylation vs. Bis-alkylation selectivity
Target Compound DataHigh mono-alkylation preference
Comparator Or BaselineMethyl ester enolate (Prone to bis-alkylation mixtures)
Quantified DifferenceEstimated 15-20% improvement in mono-alkylation yield
ConditionsBase-mediated electrophilic alkylation (e.g., NaH / alkyl halide in DMF)

Eliminates the need for costly and time-consuming chromatographic separations of over-alkylated byproducts in pharmaceutical intermediate manufacturing.

Enhanced Lipophilicity for Aqueous Workup Recovery

The substitution of an ethyl or methyl group with an isopropyl group increases the overall lipophilicity of the molecule. This structural change raises the calculated logP by approximately 0.4 to 0.5 units compared to the ethyl ester. In industrial-scale liquid-liquid extractions, this increased hydrophobicity drives a near-quantitative partitioning of the unreacted starting material and its derivatives into the organic phase, minimizing product loss in the aqueous waste stream [1].

Evidence DimensionOrganic phase partitioning efficiency (driven by logP)
Target Compound DataHigher logP (+0.4 to +0.5 units)
Comparator Or BaselineEthyl 2-(benzo[d]thiazol-2-yl)acetate (Baseline logP)
Quantified Difference>95% single-pass organic recovery compared to baseline
ConditionsStandard aqueous/organic liquid-liquid extraction (e.g., EtOAc/Water)

Improves mass balance and reduces solvent usage during the downstream purification of large-scale synthetic batches.

Synthesis of Fluorescent Coumarin Dyes via Knoevenagel Condensation

Because the isopropyl ester strongly resists premature base-catalyzed hydrolysis, it is the ideal precursor for reacting with 2-hydroxy-1-naphthaldehyde or salicylaldehydes in the presence of amine catalysts (like piperidine or choline chloride/urea) to form stable, high-yield fluorescent benzochromen-3-one derivatives [1].

Controlled Mono-Alkylation for Benzothiazine Precursors

In the development of oxicam-class pharmaceutical analogs, the active methylene group must be precisely mono-alkylated. The steric bulk of the isopropyl ester prevents unwanted bis-alkylation, ensuring high diastereomeric purity and straightforward scale-up without complex chromatography [2].

Late-Stage Deprotection in Multi-Step Syntheses

When the benzothiazole acetate motif must be carried through multiple synthetic steps involving mild nucleophiles or basic conditions, the isopropyl ester acts as a robust protecting group that can be selectively cleaved later, outperforming the fragile methyl ester [2].

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

235.06669983 g/mol

Monoisotopic Mass

235.06669983 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types